molecular formula C16H16N2O2 B7885763 3-acetyl-N-benzyl-5-imino-2-methylcyclopenta-1,3-diene-1-carboxamide

3-acetyl-N-benzyl-5-imino-2-methylcyclopenta-1,3-diene-1-carboxamide

Cat. No.: B7885763
M. Wt: 268.31 g/mol
InChI Key: IRCCICGBPBUCRG-UHFFFAOYSA-N
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Description

3-acetyl-N-benzyl-5-imino-2-methylcyclopenta-1,3-diene-1-carboxamide is a complex organic compound characterized by its unique cyclopentadiene structure. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-N-benzyl-5-imino-2-methylcyclopenta-1,3-diene-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Cyclopentadiene Ring: The initial step involves the formation of the cyclopentadiene ring through a Diels-Alder reaction between a diene and a dienophile under controlled temperature and pressure conditions.

    Introduction of Functional Groups: Subsequent steps involve the introduction of the acetyl, benzyl, and imino groups through various substitution reactions. These steps often require the use of specific catalysts and reagents to ensure high yield and selectivity.

    Final Assembly: The final step involves the coupling of the intermediate compounds to form the desired product. This step may involve the use of coupling agents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for the Diels-Alder reaction and automated systems for the subsequent functionalization steps. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, would also be considered to make the production more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-acetyl-N-benzyl-5-imino-2-methylcyclopenta-1,3-diene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the imino group to an amine.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a strong base like sodium hydride.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-acetyl-N-benzyl-5-imino-2-methylcyclopenta-1,3-diene-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which 3-acetyl-N-benzyl-5-imino-2-methylcyclopenta-1,3-diene-1-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The acetyl and imino groups may play a crucial role in binding to these targets, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    3-acetyl-N-benzyl-5-imino-2-methylcyclopenta-1,3-diene-1-carboxamide: shares structural similarities with other cyclopentadiene derivatives, such as:

Uniqueness

The presence of the acetyl, benzyl, and imino groups in this compound makes it unique compared to other cyclopentadiene derivatives. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-acetyl-N-benzyl-5-imino-2-methylcyclopenta-1,3-diene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-10-13(11(2)19)8-14(17)15(10)16(20)18-9-12-6-4-3-5-7-12/h3-8,17H,9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRCCICGBPBUCRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=N)C=C1C(=O)C)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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